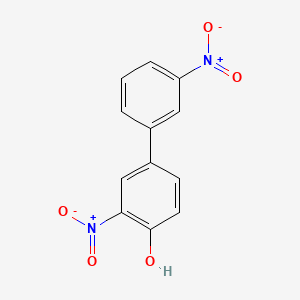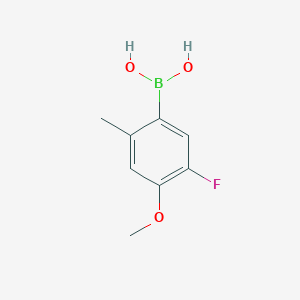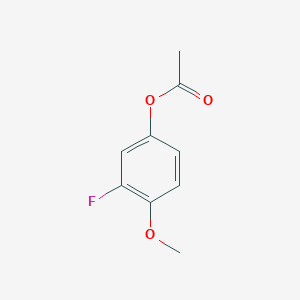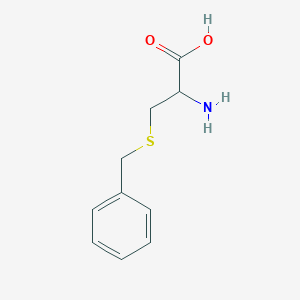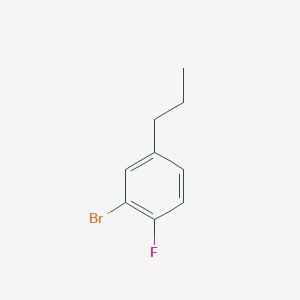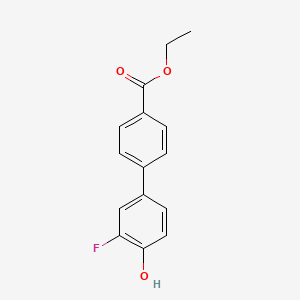
4-(Dichloromethyl)phenyl isocyanate, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dichloromethyl)phenyl isocyanate, 95%, is a chemical compound that has a wide range of applications in the scientific research field. It is a colorless liquid with a boiling point of 181°C and a density of 1.02 g/cm3. 4-(Dichloromethyl)phenyl isocyanate is used as a reagent for various syntheses, as a catalyst in various industrial processes, and as a polymerization inhibitor. It is also used as an intermediate in the manufacture of polyurethane foams, coatings, and adhesives.
科学的研究の応用
4-(Dichloromethyl)phenyl isocyanate has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various compounds, such as amino acids, peptides, and organometallic compounds. It is also used as a catalyst in various industrial processes, such as the production of polyurethane foams and coatings. Additionally, 4-(Dichloromethyl)phenyl isocyanate is used as an intermediate in the manufacture of polyurethane foams, coatings, and adhesives.
作用機序
4-(Dichloromethyl)phenyl isocyanate is a reagent that is used in organic syntheses. It acts as a nucleophilic reagent and reacts with electrophiles to form products. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by a nucleophile. The nucleophile can be a variety of species, including water, alcohols, amines, and carboxylic acids.
Biochemical and Physiological Effects
4-(Dichloromethyl)phenyl isocyanate is a highly reactive compound and is toxic if inhaled. It is also an irritant to the eyes and skin and can cause respiratory irritation. In addition, it can cause severe irritation and burns to the skin and eyes. It is also a mutagenic and carcinogenic substance, and long-term exposure to the compound can cause serious health effects.
実験室実験の利点と制限
The main advantage of using 4-(Dichloromethyl)phenyl isocyanate for laboratory experiments is its high reactivity and versatility. It is a highly reactive compound and can be used to synthesize a wide range of compounds. However, it is also highly toxic and can cause serious health effects if inhaled, so it should be handled with care. Additionally, it is an irritant to the eyes and skin and can cause respiratory irritation, so protective clothing and equipment should be worn when working with the compound.
将来の方向性
In the future, 4-(Dichloromethyl)phenyl isocyanate could be used in the development of new and improved polyurethane foams and coatings. Additionally, it could be used as a catalyst in various industrial processes to improve efficiency and reduce costs. It could also be used in the development of new and improved pharmaceuticals and other compounds. Finally, it could be used to develop more efficient and cost-effective syntheses of organic compounds.
合成法
4-(Dichloromethyl)phenyl isocyanate can be synthesized from 4-chlorophenol and phosgene in the presence of a base catalyst. The reaction proceeds in three steps. First, the 4-chlorophenol is reacted with phosgene in the presence of a base catalyst to form 4-chlorophenyl isocyanate. Then, the 4-chlorophenyl isocyanate is reacted with hydrogen chloride to form 4-(dichloromethyl)phenyl isocyanate. Finally, the 4-(dichloromethyl)phenyl isocyanate is distilled to obtain the desired product.
特性
IUPAC Name |
1-(dichloromethyl)-4-isocyanatobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-8(10)6-1-3-7(4-2-6)11-5-12/h1-4,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVXLSNCLNSBCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(Cl)Cl)N=C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(Imidazo[1,2-a]pyrazin-8-yl)ethane-1,2-diamine](/img/structure/B6328355.png)




![(1Z,3Z)-1,3-bis[[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]methylene]-2,3-dihydro-5,6-dimethyl-1H-isoindole, 95%](/img/structure/B6328392.png)
